![molecular formula C15H21Cl2NO2 B13724739 Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride](/img/structure/B13724739.png)
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride is a chemical compound that features a piperidine ring substituted with a 2-chloroethyl group and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with 2-Chloroethyl Group: The piperidine ring is then substituted with a 2-chloroethyl group using reagents such as 2-chloroethylamine hydrochloride under basic conditions.
Esterification: The benzoate ester is formed by reacting the substituted piperidine with methyl 4-hydroxybenzoate in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states and functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Various substituted piperidine derivatives.
Oxidation: Oxidized forms of the piperidine ring or benzoate ester.
Reduction: Reduced forms of the piperidine ring or benzoate ester.
Hydrolysis: 4-[4-(2-Chloroethyl)-1-piperidyl]benzoic acid and methanol.
Applications De Recherche Scientifique
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity and interactions of piperidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The piperidine ring can interact with receptors or enzymes, influencing their activity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-[4-(2-Bromoethyl)-1-piperidyl]benzoate Hydrochloride: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Methyl 4-[4-(2-Hydroxyethyl)-1-piperidyl]benzoate Hydrochloride: Similar structure but with a hydroxyethyl group instead of a chloroethyl group.
Methyl 4-[4-(2-Aminoethyl)-1-piperidyl]benzoate Hydrochloride: Similar structure but with an aminoethyl group instead of a chloroethyl group.
Uniqueness
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride is unique due to the presence of the 2-chloroethyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound for the synthesis of derivatives with potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H21Cl2NO2 |
|---|---|
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
methyl 4-[4-(2-chloroethyl)piperidin-1-yl]benzoate;hydrochloride |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-19-15(18)13-2-4-14(5-3-13)17-10-7-12(6-9-16)8-11-17;/h2-5,12H,6-11H2,1H3;1H |
Clé InChI |
DFVHCAXBCMWBLJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)N2CCC(CC2)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13724673.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13724675.png)
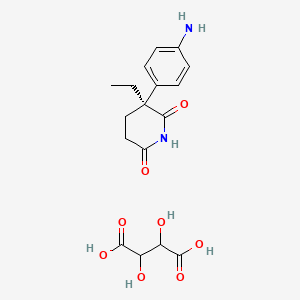
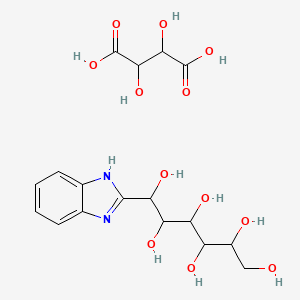
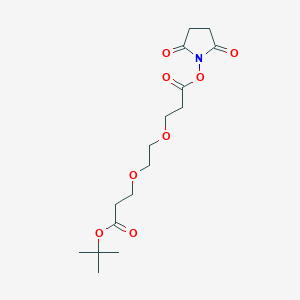
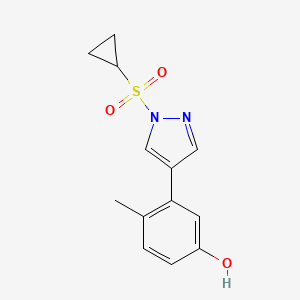
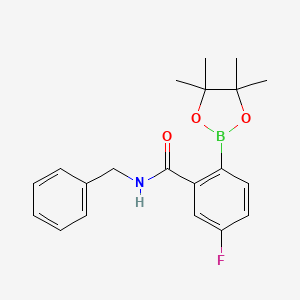
![Propane-2-sulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13724719.png)
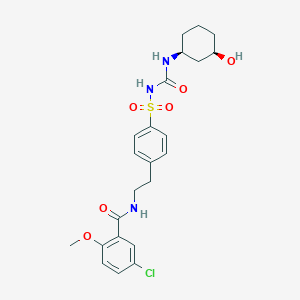
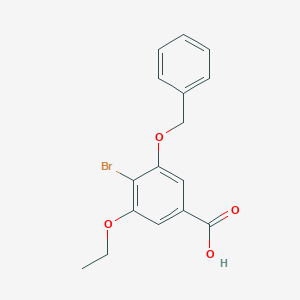

![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)
